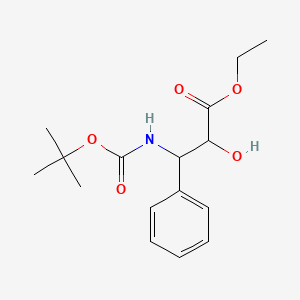

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |

InChI Key |

XOGCYMFNVKHELE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Significance As a Chiral Building Block in Advanced Organic Synthesis

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is highly valued as a chiral building block in asymmetric synthesis. Chiral molecules exist in two non-superimposable mirror-image forms, known as enantiomers. In biological systems, often only one enantiomer of a molecule is active, making the ability to synthesize a specific enantiomer—a process known as asymmetric synthesis—critically important in drug development and materials science. chemimpex.com The defined stereochemistry of this compound allows chemists to introduce specific three-dimensional arrangements into a target molecule, which is a fundamental requirement for creating compounds with precise biological or physical properties. sigmaaldrich.comtcichemicals.com Its utility as a chiral synthon stems from the fixed spatial orientation of its functional groups, which guides the formation of subsequent stereocenters during a synthetic sequence.

Context Within Complex Amino Acid Derivative Chemistry

This compound is a sophisticated derivative of 3-phenylisoserine, which is a non-proteinogenic β-amino acid. Unlike the more common α-amino acids that constitute proteins, β-amino acids have their amino group attached to the second carbon atom from the carboxyl group. This structural nuance provides unique conformational properties to peptides and other molecules that incorporate them.

A key feature of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is the presence of a tert-butyloxycarbonyl (t-Boc) protecting group attached to the nitrogen atom. The Boc group is a staple in organic synthesis, particularly in peptide chemistry, because it masks the reactivity of the amine function. chemimpex.com This protection is crucial as it allows chemists to selectively perform reactions on other parts of the molecule without interference from the highly reactive amino group. The Boc group is known for its stability under a variety of reaction conditions and its ease of removal under specific, mild acidic conditions, making it an ideal temporary shield during multi-step syntheses. chemimpex.comrsc.org

Central Role in the Synthesis of Targeted Biologically Active Molecules

Synthetic Pathways to this compound and its Precursors

The construction of this compound can be approached through various multi-step chemical synthesis routes. These routes typically commence from precursors such as 3-phenylisoserine or its derivatives and rely on the strategic use of protecting groups to selectively modify the amine and carboxylic acid functionalities.

Multi-step Chemical Synthesis Routes

Multi-step syntheses are essential for constructing complex molecules like this compound from simpler, readily available starting materials. These routes are designed to control stereochemistry and functional group transformations with high precision.

A cornerstone of the synthesis of this compound is the judicious use of protecting groups for the amine and hydroxyl moieties. This allows for the selective modification of the carboxylic acid group and subsequent introduction of the desired N-tert-Butoxycarbonyl (Boc) group.

One of the prominent strategies employs N-Benzoyl phenylisoserine derivatives as key intermediates. google.comontosight.ai The benzoyl group serves as a robust protecting group for the amine functionality, allowing for subsequent transformations at other parts of the molecule.

Strategies Involving Amine and Hydroxyl Protecting Group Manipulations

N-Benzoyl Phenylisoserine Derivatives as Key Intermediates

The synthesis often begins with the esterification of the carboxylic acid group of N-Benzoyl-3-phenylisoserine. This transformation is crucial as it protects the carboxylic acid from unwanted side reactions in subsequent steps. A general method for the synthesis of N-benzoyl amino esters involves the reaction of the corresponding N-benzoyl amino acid with an alcohol in the presence of a coupling agent. For instance, N-benzoylamino acid methyl esters have been synthesized by reacting the α-aminoester with a carboxylic acid in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(Dimethylamino)pyridine (DMAP). scielo.org.mx

A plausible route for the ethyl esterification of N-Benzoyl-3-phenylisoserine would involve reacting it with ethanol (B145695) in the presence of an acid catalyst or a suitable coupling agent. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a high yield of (2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester.

Table 1: Properties of Key Intermediates and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| N-Benzoyl-3-phenylisoserine | C₁₆H₁₅NO₄ | 285.29 | Starting Material |

| (2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester | C₁₈H₁₉NO₄ | 313.35 | Key Intermediate |

Following the esterification, the next critical step is the manipulation of the amine protecting group, which involves the removal of the benzoyl group and the introduction of the tert-Butoxycarbonyl (Boc) group. The deprotection of the N-benzoyl group can be challenging, often requiring harsh reaction conditions. For instance, one patent suggests that the removal of the benzoyl group from N-benzoyl-3-phenylisoserine derivatives requires refluxing in 6 N HCl for 48 hours, which could potentially affect the stereochemistry of the molecule. google.com

Once the amine is deprotected to yield 3-phenylisoserine ethyl ester, the N-Boc protecting group is introduced. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgsigmaaldrich.com The reaction is generally clean and proceeds in high yield under mild conditions.

Table 2: General Reaction Parameters for N-Boc Protection

| Reagent | Solvent | Base | Temperature |

|---|

An alternative synthetic strategy involves the use of the Carbobenzyloxy (Cbz) group as the amine protecting group. The Cbz group is known for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. redalyc.org

This pathway would commence with the N-protection of 3-phenylisoserine ethyl ester with a Cbz-donating reagent, such as benzyl (B1604629) chloroformate, in the presence of a base. The resulting N-Cbz-3-phenylisoserine ethyl ester is a stable intermediate.

The final step in this pathway is the deprotection of the Cbz group and the simultaneous or subsequent introduction of the Boc group. The Cbz group is typically removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen transfer reagent. researchgate.net Following the deprotection, the resulting free amine of 3-phenylisoserine ethyl ester can be reacted with di-tert-butyl dicarbonate to afford the desired this compound. This two-step deprotection-protection sequence offers a milder alternative to the potentially harsh conditions required for benzoyl group removal.

Carbobenzyloxy (Cbz) Protected Isoserine Ethyl Ester Pathways

Biocatalytic and Chemoenzymatic Approaches for Enantiopure Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic and chemoenzymatic methods. polimi.it These approaches utilize enzymes to perform highly selective transformations, often under mild conditions, providing an efficient route to chiral molecules. polimi.it

Enzymes such as lipases and aldolases are particularly useful. nih.govresearchgate.net Lipases can be used for the kinetic resolution of racemic esters or alcohols, selectively hydrolyzing one enantiomer and leaving the other unreacted. researchgate.net For instance, lipase-mediated enzymatic Baeyer-Villiger oxidation can be used to synthesize chiral epoxides, which are versatile synthetic precursors. mdpi.com

A three-component strategy for the stereoselective enzymatic synthesis of amino diols has been developed, combining biocatalytic aldol (B89426) reactions with reductive aminations. nih.gov This method uses variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) alongside an imine reductase (IRED) to produce amino-polyols from simple starting materials without the need for intermediate isolation. nih.gov Such chemoenzymatic cascades offer a powerful and efficient alternative to traditional multi-step chemical syntheses for producing enantiopure compounds like this compound. nih.govlookchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Benzyloxymethyl | BOM |

| Benzyl | Bn |

| n-Butyllithium | n-BuLi |

| Silver(I) oxide | Ag₂O |

| Palladium(II) acetate (B1210297) | Pd(OAc)₂ |

| Benzyl bromide | BnBr |

| Sodium hydride | NaH |

| 2-Benzyloxy-1-methylpyridinium triflate | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| Triphenylphosphine | PPh₃ |

| D-fructose-6-phosphate aldolase | FSA |

Enzymatic Enantioselective Microbial Reduction Methods

Information regarding the specific application of microbial cultures such as Hansenula polymorpha and Hansenula fabianii for the enantioselective microbial reduction of N-(t-Boc)-3-oxo-3-phenylpropanoate, the direct keto-precursor to this compound, is not extensively detailed in the reviewed literature. However, the stereoselective reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters using various microorganisms, most notably baker's yeast (Saccharomyces cerevisiae). researchgate.netresearchgate.net This process typically involves the enzymatic conversion of a prochiral ketone to a chiral secondary alcohol, yielding products with high enantiomeric excess. researchgate.net

Lipase-Mediated Kinetic Resolution Techniques

Resolution of Racemic Ethyl 3-amino-3-phenyl-2-hydroxy-propionate (3-phenylisoserine ethyl ester)

The kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate, which is the non-N-protected form of the target compound, has been successfully achieved through lipase-mediated kinetic hydrolysis. In this method, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted enantiomer in high enantiomeric purity. A screening of various lipases demonstrated that the lipase from Burkholderia cepacia (formerly known as Pseudomonas cepacia) provided the best results for this resolution.

Under optimized conditions, this enzymatic process can achieve a 50% conversion (c) with a very high enantiomeric ratio (E > 200). This results in the production of the desired (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate with 100% enantiomeric excess (ee). A key advantage of this biocatalytical strategy is that it does not require the protection of the amino group, streamlining the synthetic process.

Efficiency of Immobilized Enzyme Systems (e.g., B. cepacia lipase)

The efficiency and practicality of lipase-catalyzed resolutions are significantly enhanced through enzyme immobilization. Immobilizing the enzyme on a solid support offers several advantages over using the free enzyme, including improved stability, easier recovery and recycling of the biocatalyst, and often enhanced activity. utupub.fidntb.gov.ua

Burkholderia cepacia lipase (BCL) is particularly well-suited for immobilization and has been successfully used in this form for various kinetic resolutions. utupub.fimdpi.commdpi.com When immobilized on diatomaceous earth, BCL shows high efficiency in the kinetic hydrolysis of racemic 3-phenylisoserine ethyl ester. The immobilized system is robust, allowing for its reuse in multiple cycles, which is crucial for industrial applications. utupub.fi The immobilization can lead to a significant improvement in the enzyme's performance, shortening reaction times from 30 hours for the free enzyme to just 2 hours for the immobilized form to reach equilibrium with a 50% conversion rate and an enantiomeric excess of over 99%. mdpi.com

Table 1: Lipase-Mediated Kinetic Resolution of 3-Phenylisoserine Ethyl Ester

| Enzyme | Support | Solvent | Temperature (°C) | Conversion (c) | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| B. cepacia lipase (PS IM) | Diatomaceous Earth | Diisopropyl ether (DIPE) with 0.5 eq. H₂O | 50 | ~50% | 100% | >200 |

| B. cepacia lipase (BCL) | Modified Pullulan | Not specified | 45 | 50% | 99.2% | Not specified |

Synthesis of Structurally Related Isoserine Derivatives

The synthesis of structurally related isoserine derivatives is a significant area of research, enabling the creation of novel compounds with potential applications in medicinal chemistry and peptidomimetics. tandfonline.comnih.gov Methodologies often begin with readily available chiral precursors like L-isoserine or its esters.

One powerful strategy involves the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from N-Boc-isoserine esters. nih.govacs.org This approach allows for the introduction of various alkyl groups at the α-position, leading to the formation of β²,²-amino acids which contain a quaternary stereocenter. The stereochemical outcome of the alkylation can be controlled to proceed with either retention or inversion of configuration. nih.gov

Further transformations can be performed on these alkylated derivatives. For instance, a chiral sulfamidate scaffold can be generated from an α-benzylisoserine derivative. This scaffold can then undergo stereospecific nucleophilic ring-opening reactions with various nucleophiles, such as sodium azide (B81097), to introduce new functional groups with an inversion of configuration at the tetrasubstituted carbon center. nih.govacs.org Subsequent chemical modifications, like hydrogenation and hydrolysis, can yield diverse derivatives, including α-benzyl-α,β-diaminopropanoic acid. nih.gov These methods provide a versatile pathway to a wide range of enantiomerically pure isoserine derivatives. tandfonline.comresearchgate.net

Derivatization and Subsequent Chemical Transformations of this compound and Related Compounds

The ethyl ester of N-(t-Boc)-3-phenyl isoserine can be converted to its corresponding carboxylic acid through ester hydrolysis, a process also known as saponification. masterorganicchemistry.comucalgary.ca This reaction is typically carried out under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.compnas.org

The mechanism involves a nucleophilic acyl substitution. ucalgary.caepa.gov The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. ucalgary.ca This leads to the formation of a tetrahedral intermediate. ucalgary.ca Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. ucalgary.ca The ethoxide ion then acts as a base, deprotonating the newly formed carboxylic acid to yield a carboxylate salt. masterorganicchemistry.comucalgary.ca To obtain the final neutral carboxylic acid, an acidic workup (e.g., adding a dilute acid like HCl or H₂SO₄) is required to protonate the carboxylate salt. masterorganicchemistry.comucalgary.ca This transformation is a crucial step for subsequent reactions, such as amide bond formation or transesterification. pnas.org

The conversion of this compound to its Coenzyme A (CoA) thioester derivative is a key transformation for certain biochemical applications. This process is not a direct transesterification but typically follows the hydrolysis of the ethyl ester to the free carboxylic acid, as described in the previous section. pnas.org

Once the N-(t-Boc)-3-phenylisoserinoyl carboxylate is formed via saponification, it can be activated and then reacted with Coenzyme A. pnas.org A common method for this transformation involves converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride. pnas.org This activated intermediate is then subjected to transesterification with the thiol group of Coenzyme A. pnas.org The resulting N-Boc protected phenylisoserinoyl-CoA can be purified. If the free amine is desired, the Boc protecting group can be subsequently removed, often by treatment with an acid like trifluoroacetic acid. pnas.org

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under many reaction conditions and the variety of methods available for its removal. mdpi.com The strategic deprotection of the N-Boc group in this compound is critical for exposing the amine functionality for further modification, such as in peptide synthesis.

The most common methods for Boc deprotection involve acidic conditions. mdpi.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane are frequently employed. mdpi.comreddit.com These methods are generally efficient but can be harsh and may not be suitable for substrates containing other acid-sensitive functional groups. mdpi.comreddit.com

To address this, milder and more selective deprotection strategies have been developed. These include:

Lewis Acids: Various Lewis acids can catalyze the removal of the Boc group. mdpi.com

Alternative Reagents: Reagents such as TMS-I (trimethylsilyl iodide) in the presence of a solid base like sodium bicarbonate can provide a pH-neutral method for deprotection. reddit.com Other conditions reported for mild deprotection include using silica (B1680970) gel in refluxing toluene (B28343) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF. researchgate.net

Green Chemistry Approaches: Sustainable methods, such as using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid, have been developed. This DES acts as both the reaction medium and the catalyst, allowing for efficient deprotection with short reaction times and simple workup. mdpi.com

Table 2: Strategic N-Boc Deprotection Methods

| Method | Reagents | Conditions | Selectivity/Notes |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic Acid (TFA) in DCM | Room temperature | Highly efficient but can cleave other acid-labile groups. mdpi.comreddit.com |

| Hydrogen Chloride (HCl) in Dioxane | 0°C to room temperature | Common and effective; can be harsh. mdpi.comreddit.com | |

| Neutral Conditions | Trimethylsilyl iodide (TMS-I), NaHCO₃ | Dichloromethane (DCM) | pH-neutral conditions, good for sensitive substrates. reddit.com |

| Mild Conditions | Silica Gel | Refluxing Toluene | Selective for N-Boc over Cbz, Fmoc, and ethyl carbamate. researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | Refluxing THF | Selective for acid- and base-sensitive groups like esters. researchgate.net |

| Green Method | Choline chloride/p-toluenesulfonic acid (DES) | Varies | Acts as both solvent and catalyst, environmentally sustainable. mdpi.com |

Advanced Functional Group Interconversions

Beyond deprotection, this compound and its derivatives can undergo a variety of chemical transformations to introduce new functionalities with a high degree of stereochemical control.

A powerful strategy for the introduction of diverse functional groups at the α-position of the isoserine backbone involves the formation of a cyclic sulfamidate intermediate, followed by its regioselective nucleophilic ring-opening. This approach allows for the stereospecific installation of various substituents with inversion of configuration.

A chiral five-membered ring cyclic sulfamidate can be synthesized from a derivative of N-Boc-isoserine. nih.gov This intermediate can then be subjected to ring-opening with a range of nucleophiles. nih.govresearchgate.netrsc.org For example, reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of an α-azido-β-amino acid derivative. nih.gov This transformation is highly regioselective, with the nucleophile attacking the carbon atom bearing the sulfamidate group. nih.govresearchgate.net

The following table outlines the reaction of a derived sulfamidate with sodium azide:

| Substrate | Nucleophile | Solvent | Temperature | Product |

| N-Boc-α-benzylisoserine derived sulfamidate | Sodium Azide (NaN3) | DMF | Room Temperature | Protected α-azido-α-benzyl-β-amino acid derivative nih.gov |

This table is generated based on data from the text and is intended for illustrative purposes.

The azido (B1232118) group introduced via the ring-opening of the sulfamidate serves as a versatile precursor to an amino group. The conversion of the azide to an amine is typically achieved through catalytic hydrogenation. This reaction is commonly carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas.

This hydrogenation step proceeds with high efficiency and chemoselectivity, reducing the azido group without affecting other functionalities such as the ester or the N-Boc group. The resulting product is an N-Boc-protected α,β-diamino acid derivative. nih.gov This two-step sequence of sulfamidate ring-opening with azide followed by hydrogenation provides a stereocontrolled route to chiral vicinal diamines.

Control and Determination of Absolute and Relative Stereochemistry

The control over the three-dimensional arrangement of atoms in this compound is paramount for its application in pharmaceutical synthesis. Both the relative configuration (syn- or anti-) between the C2 hydroxyl and C3 amino groups and the absolute configuration (R or S) at each stereocenter must be precisely established. This is achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselective synthesis aims to preferentially form one diastereomer over others. For this compound, this typically involves controlling the relative stereochemistry to favor the syn or anti product. A prominent method for achieving this is the Reformatsky reaction and its aza-variants (the aza-Reformatsky reaction).

The aza-Reformatsky reaction involves the addition of a zinc enolate of an α-halo ester to an imine. High levels of diastereoselectivity can be achieved by using chiral imines, where a chiral auxiliary attached to the imine nitrogen directs the incoming nucleophile to a specific face of the C=N double bond. The reaction between an imine derived from benzaldehyde (B42025) and the zinc enolate of ethyl bromoacetate (B1195939) can yield the desired β-amino ester backbone. The stereochemical outcome is often rationalized by a six-membered, chair-like Zimmerman-Traxler transition state, where steric interactions are minimized, leading to the preferential formation of one diastereomer. For instance, the reaction of isatin-derived chiral N-sulfinyl ketimines with ethyl bromoacetate mediated by a Zn-CuCl system has been shown to produce β-amino acid esters with excellent diastereoselectivity. theaic.org Although the specific N-Boc protected benzaldimine is not detailed, the principles are directly applicable, with studies on similar systems showing high diastereomeric ratios.

Below is a table summarizing outcomes for diastereoselective aza-Reformatsky reactions leading to β-amino esters, illustrating the effectiveness of this strategy.

| Imine Substrate | Reagent | Conditions | Yield | Diastereomeric Ratio (dr) or de | Reference |

| Isatin-derived N-sulfinyl ketimine | Ethyl bromoacetate, Zn | 2-MeTHF, CuCl, 0°C | 65-91% | 70-96% de | beilstein-journals.org |

| Isatin-derived N-sulfinyl ketimine | Ethyl bromoacetate, Zn | 2-MeTHF, CuCl | - | 98:2 dr | theaic.org |

| N-tert-butylsulfinyl imine | Methyl bromoacetate, Zn | - | 85% | >90% de | beilstein-journals.org |

| α-oxygenated N-sulfinylimine | Ethyl bromodifluoroacetate | Et2Zn, RhCl(PPh3)3 | - | >94:6 dr | theaic.org |

This table presents data from analogous systems to illustrate the general effectiveness of the diastereoselective strategies.

Enantioselective synthesis focuses on producing a specific enantiomer. Given the importance of the (2R,3S) configuration, numerous catalytic asymmetric methods have been developed. These strategies often bypass the need for chiral auxiliaries by employing a chiral catalyst to create the stereocenters with high fidelity.

One of the most effective approaches is the asymmetric aminohydroxylation (AA) of cinnamate (B1238496) esters, though direct catalytic asymmetric synthesis from achiral precursors like benzaldehyde and an acetate equivalent is often preferred. For example, enantioselective aldol-type reactions between an enol silyl (B83357) ether and benzaldehyde, catalyzed by a chiral Lewis acid, can produce the protected N-benzoylphenylisoserine backbone, a close analog of the target compound. elsevierpure.com

Another powerful strategy involves the asymmetric epoxidation of ethyl cinnamate followed by regioselective ring-opening with an amine nucleophile. A highly practical enantioselective synthesis of the Taxol side chain has been reported, which involves the catalytic asymmetric aziridination of an olefin followed by hydrolysis. acs.org More directly, the reaction of N-Boc imines with nucleophiles in the presence of chiral catalysts has been explored.

The table below highlights key findings in the enantioselective synthesis of the Taxol side chain and its precursors.

| Reaction Type | Catalyst/Method | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

| Ester enolate-imine cyclocondensation | Chiral lithium amide base | N-aryl imine, Chiral acetate ester | - | High ee | acs.org |

| Asymmetric Aldol Reaction | Chiral Lewis acid | Benzaldehyde, Enol silyl ether | - | High ee | elsevierpure.com |

| Catalytic Asymmetric Aziridination/Ring Opening | Chiral Salen-type complex | Olefin, Nitrogen source | - | High ee | acs.org |

This table summarizes results for the synthesis of the Taxol side chain, which has the same core structure as the target compound.

The stereochemical outcome of these syntheses is profoundly influenced by the choice of chiral auxiliaries and catalysts.

Chiral auxiliaries are temporarily incorporated into a reactant to direct the stereochemical course of a reaction, after which they are removed. In the context of diastereoselective aza-Reformatsky reactions, the N-tert-butylsulfinyl group is a highly effective chiral auxiliary. theaic.orgbeilstein-journals.org The sulfinyl group coordinates with the metal (e.g., zinc) in the transition state, creating a rigid, sterically defined environment that forces the nucleophile to attack from the less hindered face of the imine, thus controlling the absolute stereochemistry at the C3 position.

Chiral catalysts , on the other hand, interact with the substrates in the transition state to lower the activation energy of the pathway leading to one enantiomer over the other. They are used in substoichiometric amounts and are not incorporated into the final product. For the synthesis of N-(t-Boc)-3-phenyl isoserine esters, chiral Lewis acids, often based on metals like titanium or tin complexed with chiral ligands (e.g., derivatives of tartaric acid or binaphthol), are frequently employed to activate the imine or aldehyde and control the facial selectivity of the nucleophilic attack. elsevierpure.comacs.org

Imines derived from chiral amines, such as (R)- or (S)-1-phenylethylamine, serve as effective chiral auxiliaries for controlling the stereochemistry of additions to the C=N bond. The phenylethyl group provides a potent steric directing group that biases the approach of a nucleophile. nih.gov

In the addition of organometallic reagents or enolates to an imine derived from benzaldehyde and (S)-1-phenylethanamine, the reaction generally proceeds through a transition state that minimizes steric clash between the incoming nucleophile, the phenyl group of the imine, and the phenylethyl auxiliary. This steric control dictates the formation of a specific stereoisomer. For aromatic aldimines, it has been observed that the nucleophile often attacks the Re face. After the addition reaction, the chiral auxiliary can be cleaved, typically by hydrogenolysis, to reveal the free amine, which can then be protected with a Boc group to yield the desired product. The efficiency of this cleavage and the high diastereoselectivity of the addition make this a valuable strategy in asymmetric synthesis. nih.gov

Influence of Chiral Auxiliaries and Catalysts in Stereocontrol

Stereoisomer Characterization and Analysis

Following a stereoselective synthesis, it is crucial to accurately determine the product distribution. The characterization and analysis of stereoisomers, specifically the determination of the diastereomeric ratio, is a key step in evaluating the success of a synthetic strategy.

The diastereomeric ratio (dr) quantifies the relative amounts of diastereomers produced in a reaction. The most common and direct method for determining the dr of the crude reaction mixture is high-field proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.netresearchgate.net

In the ¹H NMR spectrum, diastereomers are distinct compounds and will generally have slightly different chemical shifts for corresponding protons. Protons close to the newly formed stereocenters, such as the α-proton (H2) and β-proton (H3), are particularly sensitive to the change in the stereochemical environment. By integrating the signals corresponding to a specific proton for each diastereomer, the ratio of the integrals directly provides the diastereomeric ratio of the products in the mixture. researchgate.net For example, the doublet corresponding to the C2-H might appear at a slightly different chemical shift for the (2R,3S)-syn isomer compared to the (2S,3S)-anti isomer, allowing for quantification.

Another powerful technique for determining the dr is High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase (chiral HPLC). researchgate.netepa.gov Diastereomers can often be separated on standard silica or reversed-phase columns due to their different physical properties, which lead to different retention times. By separating the diastereomers chromatographically, the area under each peak can be integrated, and the ratio of the peak areas gives the diastereomeric ratio. This method is not only quantitative but also allows for the preparative separation of the diastereomers. epa.gov

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is crucial for quantifying the stereochemical purity of this compound. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and reliable method for this purpose. This technique allows for the physical separation of the enantiomers, enabling their individual quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica support, have demonstrated high efficacy in resolving the enantiomers of N-protected amino acids and their derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, which differ in their interaction energies, leading to different retention times on the chromatographic column.

For the analysis of this compound, a typical HPLC method would involve a normal-phase elution mode. The selection of the mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal separation. The ratio of these solvents is adjusted to fine-tune the retention and resolution of the enantiomers. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a strong chromophore.

While a specific, publicly available chromatogram detailing the separation of all four stereoisomers of the ethyl ester with precise retention times is not readily found in the literature, the general conditions for similar N-Boc protected amino esters provide a clear framework for the methodology. The data in the table below is a representative example based on typical separations of such compounds.

Interactive Data Table: Representative Chiral HPLC Conditions for ee Determination

| Parameter | Value |

|---|---|

| Column | CHIRALPAK® AD-H (or similar polysaccharide-based CSP) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | (2S,3R) followed by (2R,3S) |

Note: This data is representative and may require optimization for specific samples.

Computational Stereochemistry Studies

Computational methods, particularly quantum mechanics calculations, provide valuable insights into the stereochemical aspects of molecules like this compound. These studies can predict the relative stabilities of different stereoisomers and map their conformational landscapes, which are fundamental to understanding their reactivity and interactions.

Quantum Mechanics Calculations for Thermal Stability and Conformational Analysis of Stereoisomers

Quantum mechanics calculations, especially those employing Density Functional Theory (DFT), are powerful tools for investigating the thermal stability and conformational preferences of the stereoisomers of this compound. By calculating the electronic energy and thermodynamic properties of each isomer, their relative stabilities can be determined.

Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible low-energy conformations (conformers). For a flexible molecule like this compound, with several rotatable bonds, this process can reveal a complex conformational landscape. The calculations can identify the most stable conformer for each stereoisomer and the energy barriers between different conformations.

These theoretical studies are crucial for understanding how the molecule might behave in different environments and how it interacts with other molecules, such as enzymes or chiral catalysts. The relative stability of the diastereomers (e.g., erythro vs. threo) can also be predicted, which is important for designing synthetic routes that favor the formation of the desired isomer.

Although specific computational studies providing detailed energy values for the thermal stability and conformational analysis of all four stereoisomers of this compound are not extensively published, the principles of such studies are well-established. The results would typically be presented as relative energies (in kcal/mol or kJ/mol) of the optimized geometries of the stereoisomers.

Interactive Data Table: Hypothetical Relative Energies of Stereoisomers from DFT Calculations

| Stereoisomer | Relative Energy (kcal/mol) | Thermal Stability Ranking |

|---|---|---|

| (2R,3S) | 0.00 | Most Stable |

| (2S,3R) | 0.00 | Most Stable |

| (2R,3R) | +1.5 | Less Stable |

| (2S,3S) | +1.5 | Less Stable |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

These calculations would likely show that the (2R,3S) and (2S,3R) enantiomeric pair (the syn or erythro form) is thermodynamically more stable than the (2R,3R) and (2S,3S) pair (the anti or threo form), due to steric and electronic factors influencing the preferred conformations.

Advanced Methodologies for Characterization and Analysis in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. For N-(t-Boc)-3-phenyl Isoserine Ethyl Ester, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structural determination.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical first-line analytical technique used to confirm the identity and assess the purity of this compound. The spectrum provides a distinct fingerprint of the molecule by mapping its hydrogen atoms. Each unique proton or group of equivalent protons in the molecule produces a signal (resonance) at a specific chemical shift (δ), measured in parts per million (ppm).

The key features of the ¹H NMR spectrum for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), are the chemical shifts, the splitting patterns (multiplicity), and the integration values of the signals. The phenyl group protons appear as a multiplet in the aromatic region (around 7.22-7.40 ppm). The protons on the isoserine backbone (CH(NH) and CH(OH)) appear as distinct doublets or doublets of doublets, with their coupling constant (J value) confirming their spatial relationship. The large tert-butyl (t-Boc) protecting group gives a characteristic sharp singlet at approximately 1.37-1.41 ppm, integrating to nine protons. The ethyl ester group is identifiable by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. The presence of all expected signals with correct integrations and multiplicities provides strong evidence for the successful synthesis of the target structure and the absence of significant impurities.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.34-7.22 | m | - | 5H | Phenyl (Ar-H) |

| 5.37 | d | 9.5 | 1H | NH |

| 5.18 | dd | 9.5, 2.2 | 1H | CH(NH) |

| 4.36 | d | 2.2 | 1H | CH(OH) |

| 4.20-4.08 | m (q) | 7.1 | 2H | OCH₂CH₃ |

| 3.25 | br s | - | 1H | OH |

| 1.37 | s | - | 9H | C(CH₃)₃ (t-Boc) |

Note: Data is compiled from representative literature findings; exact chemical shifts and coupling constants may vary slightly depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purification Strategies

Chromatography is essential for the isolation of this compound from crude reaction mixtures and for the precise assessment of its purity.

Silica (B1680970) gel flash column chromatography is the standard and most widely used method for the preparative purification of this compound on a laboratory scale. This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase. Because this compound is a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.

The process involves loading the crude reaction mixture onto a column packed with silica gel and then eluting with the chosen solvent system. The polarity of the mobile phase is carefully optimized, often starting with a low polarity mixture and gradually increasing it (gradient elution) to effectively separate the desired product from unreacted starting materials, by-products, and other impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure product are collected, combined, and concentrated to yield the purified ester.

Table 2: Typical Solvent Systems for Silica Gel Flash Chromatography Purification

| Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) |

|---|---|---|

| Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (B1210297) | Gradient |

| Silica Gel | Hexanes / Ethyl Acetate | 90:10 |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both monitoring the progress of a synthesis and for determining the final purity of the isolated this compound with high accuracy. Reversed-phase HPLC is the most common mode used for this type of analysis.

In this setup, the compound is injected into a column packed with a non-polar stationary phase (typically C18-modified silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of components with different polarities. A UV detector is typically used for detection, as the phenyl group in the molecule absorbs ultraviolet light. By comparing the retention time of the main peak in the sample to that of an authentic reference standard, the compound's identity can be confirmed. The purity is assessed by integrating the area of all peaks in the chromatogram; a purity level of >95% is often required for subsequent synthetic steps.

Quantitative Analysis in Synthetic Routes

To optimize reaction conditions and determine the efficiency of a synthetic procedure, accurate quantification of the product is necessary. Both NMR and HPLC can be adapted for precise quantitative measurements.

Quantitative NMR (qNMR) can be used to determine the yield of this compound directly from a crude reaction mixture. This is achieved by adding a known amount of an inert internal standard to a precisely weighed sample of the reaction mixture. The internal standard must have a known purity and possess a resonance signal that is in a clear region of the ¹H NMR spectrum, not overlapping with any signals from the analyte or impurities. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard, the molar quantity and thus the yield of the product can be calculated without the need for isolation. jeol.commagritek.comox.ac.uk

Alternatively, HPLC can be used for quantification by creating a calibration curve. gl-tec.comjasco-global.com This involves preparing a series of standard solutions of the purified product at known concentrations and analyzing them by HPLC. A graph of peak area versus concentration is plotted, which typically yields a linear relationship. The crude reaction mixture is then analyzed under the same HPLC conditions, and the peak area corresponding to the product is measured. By using the linear equation derived from the calibration curve, the exact concentration of the product in the reaction mixture can be determined, allowing for an accurate calculation of the reaction yield. gl-tec.commicrobiozindia.com

Evaluation of Reaction Yields and Efficiency

The evaluation of reaction yields is a fundamental aspect of chemical synthesis, providing a quantitative measure of the efficiency of a chemical transformation. For the synthesis of this compound, the yield is typically determined after isolation and purification of the product. While specific research articles detailing the synthesis and yield of this compound are not prevalent in readily accessible academic literature, the methodologies for yield calculation are standardized.

The theoretical yield is first calculated based on the stoichiometry of the reaction, starting from the limiting reagent. After the reaction is complete and the this compound is isolated and purified, the actual yield is measured by weighing the final product. The reaction yield is then expressed as a percentage of the theoretical yield.

In academic and industrial settings, optimizing reaction conditions to maximize the yield is a common practice. This involves varying parameters such as temperature, reaction time, catalysts, and solvent systems. For instance, in the synthesis of a closely related compound, (2R,3S)-3-phenylisoserine methyl ester, a reported synthesis step showed a yield of 75%. Such iterative optimization is crucial for developing efficient and scalable synthetic processes.

To provide a clearer understanding of how reaction parameters can influence yield, consider the hypothetical data presented in the table below, which illustrates the results of a series of optimization experiments for a reaction producing an analogue of this compound.

Table 1: Hypothetical Reaction Optimization for a Phenylisoserine (B1258129) Derivative

| Experiment | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMAP | 25 | 12 | 65 |

| 2 | DMAP | 50 | 12 | 78 |

| 3 | DMAP | 50 | 24 | 82 |

| 4 | EDC | 25 | 12 | 70 |

Purity Assessments of Isolated Products

Ensuring the purity of the isolated this compound is critical, as impurities can significantly affect the outcomes of subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the context of synthesizing this compound, a small spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The presence of a single spot for the product indicates a relatively high purity, while the presence of multiple spots suggests the presence of starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase. The output, a chromatogram, shows peaks corresponding to each component. The purity is determined by calculating the area of the product peak as a percentage of the total area of all peaks. For many commercially available samples of related compounds, a purity of greater than 95% is often reported, as determined by HPLC.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. For this compound, the presence of characteristic peaks corresponding to the t-Boc group, the phenyl group, and the ethyl ester group, along with the absence of signals from impurities, would confirm the structure and high purity of the sample. For a similar compound, (2R,3S)-3-phenylisoserine methyl ester hydrochloride, specific chemical shifts in ¹H NMR have been reported as (δ): 4.21 (1H), 4.39 (1H), 6.57 (1H), 7.40 (5H), 8.54 (3H) in d₆-DMSO.

The following table provides a hypothetical summary of purity assessment data for a synthesized batch of this compound.

Table 2: Hypothetical Purity Assessment Data for this compound

| Analytical Technique | Result | Interpretation |

|---|---|---|

| TLC (5% Methanol in Chloroform) | Single spot at Rf = 0.6 | Indicates the absence of major impurities. |

| HPLC (C18 column, gradient elution) | Main peak area > 98% | High purity of the isolated product. |

| ¹H NMR (CDCl₃, 400 MHz) | Spectra consistent with proposed structure | Confirms the chemical identity of the compound. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Natural Product and Analog Synthesis

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a highly valuable chiral building block in modern organic chemistry. Its specific stereochemistry and functional groups make it a critical precursor for the synthesis of complex, biologically active molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from its role as a key intermediate, enabling the construction of intricate molecular architectures with high precision.

Precursor for Taxane (B156437) Diterpenoids (e.g., Paclitaxel (B517696), Docetaxel, Cabazitaxel)

The taxane family of diterpenoids includes some of the most important anti-cancer agents developed in the last few decades. researchgate.net The semi-synthesis of these drugs from more readily available precursors is the dominant method of production. This approach relies on the attachment of a synthetically prepared side-chain to the C-13 position of a taxane core, such as baccatin (B15129273) III, which can be extracted from renewable sources like the needles of the yew tree. researchgate.netnih.gov this compound and its derivatives are fundamental synthons for creating these crucial side chains.

The potent antitumor activity of Paclitaxel (Taxol) is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine moiety attached at the C-13 position of the baccatin III core. nih.govgoogle.com The enantioselective synthesis of this side chain has been a major focus of chemical research. google.com

This compound serves as a protected precursor to this essential side chain. The tert-butoxycarbonyl (Boc) group protects the nitrogen atom, while the ethyl ester protects the carboxylic acid, allowing for controlled and selective reactions during the complex synthesis. The general strategy involves the synthesis of this protected phenylisoserine (B1258129) derivative, which is then chemically coupled to the baccatin III core. researchgate.netumn.edu Subsequent removal of the protecting groups and benzoylation of the amine yields the final, biologically active Paclitaxel molecule. The use of this synthon is a cornerstone of various semi-synthetic routes to produce Taxol on a large scale. york.ac.uk

Table 1: Key Structural Components in Paclitaxel Synthesis

| Component | Role in Synthesis | Chemical Structure |

|---|---|---|

| Baccatin III | The core diterpenoid structure of Taxol, extracted from natural sources. | Complex polycyclic diterpene |

| N-benzoyl-(2R,3S)-3-phenylisoserine | The C-13 side chain essential for the anticancer activity of Paclitaxel. nih.govgoogle.com | C₁₆H₁₅NO₄ |

| This compound | A protected synthon used to construct and attach the C-13 side chain during semi-synthesis. | C₁₅H₂₁NO₅ |

The synthetic utility of the phenylisoserine scaffold extends to second-generation taxanes like Docetaxel and Cabazitaxel, which were developed to overcome some of the limitations of Paclitaxel, including drug resistance. nih.govnih.gov

Docetaxel is structurally similar to Paclitaxel but features a tert-butoxycarbonyl (t-Boc) group on the 3'-amino group of the side chain instead of a benzoyl group. googleapis.com Therefore, this compound is a direct and ideal precursor for the Docetaxel side chain, as it already contains the required N-protecting group.

Cabazitaxel, a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, was specifically developed to be effective in cases of docetaxel-resistant tumors. nih.govgoogleapis.com Its synthesis also involves the coupling of a protected phenylisoserine side chain, demonstrating the continued importance of this class of intermediates in developing advanced cancer chemotherapeutics. googleapis.com

Table 2: Comparison of C-13 Side Chains in Major Taxanes

| Drug | Side Chain Structure | Key Difference from Paclitaxel |

|---|---|---|

| Paclitaxel | N-benzoyl-(2R,3S)-3-phenylisoserine | N/A (Reference) |

| Docetaxel | N-(tert-butoxycarbonyl)-(2R,3S)-3-phenylisoserine | Features an N-t-Boc group instead of N-benzoyl. googleapis.com |

| Cabazitaxel | N-(tert-butoxycarbonyl)-(2R,3S)-3-phenyl-2-hydroxy-propionic acid with methoxy (B1213986) groups on the baccatin core. | Features an N-t-Boc group and modifications on the taxane core. nih.gov |

Building Block for Diverse Hydroxy Amino Acid Derivatives

Beyond its role in taxane synthesis, the functional group arrangement of this compound makes it a versatile starting material for a variety of other hydroxy amino acid derivatives. The compound features a protected amine (N-Boc), a protected carboxylic acid (ethyl ester), and a secondary hydroxyl group. Each of these sites can be selectively manipulated through established organic chemistry reactions. For instance, the hydroxyl group can be oxidized, alkylated, or used to direct stereoselective reactions on adjacent positions, leading to a wide array of structurally diverse and valuable amino acid derivatives.

Synthesis of β-Amino Acids and Peptidomimetics

β-amino acids are crucial components in the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but exhibit enhanced stability against enzymatic degradation. nih.gov This increased stability can improve oral bioavailability and therapeutic efficacy. nih.gov this compound serves as a chiral template for the synthesis of substituted β-amino acids.

A particularly advanced application of isoserine derivatives is in the synthesis of β²,²-amino acids, which contain a quaternary stereocenter at the α-position (the C2 position). These structures are of significant interest in medicinal chemistry. A specific methodology allows for the diastereoselective alkylation of chiral isoserine derivatives to create these complex amino acids. nih.gov

The process begins with the conversion of an N-Boc isoserine derivative into a chiral bicyclic N,O-acetal. This rigid scaffold controls the facial selectivity of subsequent reactions. The α-position of this bicyclic intermediate can then be deprotonated with a strong base, such as lithium hexamethyldisilazide (LHMDS), and subsequently alkylated with an electrophile (e.g., methyl iodide). nih.gov This alkylation step proceeds with high diastereoselectivity, leading to the formation of a new C-C bond and the creation of a quaternary α-carbon. nih.gov Finally, acidic hydrolysis of the bicyclic scaffold yields the desired enantiopure α-alkylisoserine derivative, a valuable β²,²-amino acid. nih.gov

Table 3: Synthetic Sequence for β²,²-Amino Acid Derivatives

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Formation of a chiral bicyclic N,O-acetal from an N-Boc isoserine derivative. | Acid catalysis. nih.gov |

| 2 | Diastereoselective α-alkylation of the bicyclic intermediate. | 1. Strong base (e.g., LHMDS) 2. Electrophile (e.g., MeI). nih.gov |

| 3 | Acidic hydrolysis to release the final product. | Acidic conditions. nih.gov |

Intermediate for Dipeptide and Tripeptide Synthesis

This compound is a valuable precursor in the methodical construction of peptides. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis as it temporarily shields the α-amino group, preventing unwanted side reactions during the formation of peptide bonds. nih.govpeptide.com This strategy allows for the controlled, stepwise addition of amino acids to a growing peptide chain.

The general process involves the coupling of an N-Boc-protected amino acid, such as N-(t-Boc)-3-phenyl isoserine, with another amino acid ester. nih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of the amide linkage. nih.govderpharmachemica.com Following the coupling reaction, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new N-terminus, ready for the next coupling cycle. peptide.com This iterative process enables the precise synthesis of dipeptides, tripeptides, and larger peptide structures. The incorporation of the β-amino acid structure of phenylisoserine can impart unique conformational properties and increased stability against enzymatic degradation to the resulting peptides. nih.gov

Contributions to Medicinal Chemistry Research (Synthetic and Methodological)

The utility of this compound extends significantly into medicinal chemistry, where it serves as a key intermediate for a variety of therapeutically relevant molecules.

Synthetic Precursors for Antiviral Agents (e.g., Hepatitis C Virus NS3 Protease Inhibitors)

The hepatitis C virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnatap.org Many potent inhibitors of this enzyme are peptidomimetic compounds, designed to mimic the natural substrate of the protease. diva-portal.org While direct synthesis examples using this compound for specific, named HCV inhibitors are not prevalent in the provided search results, the synthesis of such inhibitors often relies on non-natural amino acids and chiral building blocks to achieve high potency and selectivity. nih.govmcgill.ca The synthesis of these complex molecules frequently involves the coupling of N-Boc protected amino acids. nih.gov The structural motif of phenylisoserine is relevant to the design of protease inhibitors, and compounds with this backbone can be explored for their potential to fit into the active site of enzymes like the HCV NS3 protease.

Intermediates for Enzyme Inhibitors (e.g., Aminopeptidase (B13392206) N Inhibitors, SARS-CoV 3CLpro inhibitors)

This compound and its derivatives have been explicitly investigated as foundational structures for enzyme inhibitors.

Aminopeptidase N (APN) Inhibitors: A series of novel L-isoserine derivatives have been synthesized and evaluated for their ability to inhibit aminopeptidase N (APN)/CD13. nih.gov Some of these compounds demonstrated potent inhibitory activity against APN, with one derivative showing enzyme inhibition comparable to the well-known inhibitor bestatin. nih.gov This highlights the potential of the isoserine scaffold in designing new anticancer agents, as APN is a target in cancer therapy. researchgate.net

SARS-CoV 3CLpro Inhibitors: The 3-chymotrypsin-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV. researchgate.netnih.gov Research has been conducted on the synthesis and evaluation of phenylisoserine derivatives as inhibitors of this protease. mercer.edunih.gov Through docking simulations and structure-activity relationship studies, a phenylisoserine backbone was identified as a promising scaffold for these inhibitors. nih.gov One such derivative, SK80, exhibited an IC50 value of 43μM against a mutant of the SARS-CoV 3CL protease. mercer.edunih.gov This demonstrates the direct application of the phenylisoserine structure in the development of antiviral compounds targeting coronaviruses.

Exploration in Biotechnology and Enzymatic Processes

The interaction of this compound and related compounds with enzymes is a significant area of research, particularly in biocatalysis.

Substrate for Defined Enzymatic Reactions

N-Boc protected amino acid esters are excellent substrates for various hydrolytic enzymes, which are often used for kinetic resolution. unipd.it Enzymes like lipases and proteases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic ester to the corresponding carboxylic acid, while leaving the other enantiomer untouched. polimi.itresearchgate.net

For example, lipases such as Candida antarctica lipase (B570770) B have been shown to be effective for the hydrolysis of N-Boc amino acid derivatives with high enantiomeric ratios. researchgate.netelsevierpure.com This enzymatic resolution is a key step for producing enantiomerically pure compounds. The unreacted ester and the produced acid, now separated, can be used as chiral building blocks for further synthesis. polimi.it This chemoenzymatic approach is often favored for its mild reaction conditions and high selectivity, representing a greener alternative to traditional chemical resolution methods. semanticscholar.org

Reagent in Biochemical Assays for Mechanistic Studies

While specific and widespread use as a direct reagent in biochemical assays for mechanistic studies is not extensively documented, its role as a precursor to bioactive molecules is of paramount importance. For example, synthetic analogues of the Paclitaxel side chain, derived from this ester, are used to probe the binding interactions between Paclitaxel and its biological target, tubulin. By modifying the structure of the side chain, researchers can investigate the specific functional groups responsible for its potent microtubule-stabilizing activity. These studies are crucial for understanding the mechanism of action of taxane-based drugs and for the design of new analogues with improved properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester with high stereochemical purity is paramount for its application in pharmaceuticals. Future research is geared towards developing more efficient, sustainable, and scalable stereoselective synthetic methods. Key areas of exploration include the design of novel catalytic systems that offer higher yields and enantioselectivities under milder conditions.

Current research in the broader field of β-amino acid synthesis points towards several promising avenues:

Advanced Transition Metal Catalysis : While various transition metals are used, the development of novel chiral ligands for metals like copper, rhodium, and ruthenium continues to be a major focus. rsc.orghilarispublisher.com For instance, copper-hydride (CuH) catalyzed hydroamination has emerged as a powerful tool for creating β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov Future work could focus on adapting these ligand-controlled systems to specifically optimize the synthesis of the desired (2R, 3S) isomer of this compound from precursors like ethyl cinnamate (B1238496).

Organocatalysis : The use of small organic molecules as catalysts presents a greener and often more robust alternative to metal-based catalysts. Proline-catalyzed Mannich reactions, for example, have been successful in producing syn-adducts with excellent diastereoselectivities. hilarispublisher.com Research into new, highly active organocatalysts, such as confined imidodiphosphorimidates (IDPi), could lead to scalable, one-pot approaches that deliver the final product with high purity and enantioselectivity. acs.org

Biocatalysis : The use of enzymes, such as nitrile hydratases, nitrilases, lipases, and acylases, offers unparalleled stereoselectivity under environmentally benign conditions. researchgate.net Future efforts could involve enzyme screening and protein engineering to develop biocatalysts specifically tailored for the hydrolysis or amination of precursors to the target molecule, potentially leading to dynamic kinetic resolution processes with near-perfect conversion and enantiomeric excess. researchgate.net

| Catalytic Strategy | Catalyst Example | Key Advantages | Future Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | CuH with Chiral Ligands nih.gov | High reactivity, potential for novel regioselectivity. | Ligand design for specific substrates, catalyst loading reduction. |

| Organocatalysis | Confined Imidodiphosphorimidates (IDPi) acs.org | Metal-free, scalable, simple purification. | Broadening substrate scope, developing new catalyst scaffolds. |

| Biocatalysis | Engineered Nitrilases/Lipases researchgate.net | Exceptional stereoselectivity, green reaction conditions. | Protein engineering for enhanced stability and activity. |

Exploration of Diverse Derivatization Reactions for Expanded Molecular Libraries

This compound is not just a precursor to a single drug but a versatile scaffold for generating libraries of novel compounds. Future research will heavily focus on exploring diverse derivatization reactions to create analogues for structure-activity relationship (SAR) studies, potentially leading to new therapeutics.

Key unexplored avenues include:

Modification of the Phenyl Ring : Systematic exploration of substitutions on the phenyl ring could yield compounds with modulated biological activity. Introducing electron-donating or electron-withdrawing groups, heterocyclic rings, or other functionalities could significantly impact the molecule's interaction with biological targets.

Functionalization of the C2-Hydroxyl Group : While this hydroxyl group is crucial for its role in the Taxol side chain, its derivatization into ethers, esters, or other functional groups prior to coupling could lead to novel paclitaxel (B517696) analogues with altered properties, such as improved solubility or metabolic stability.

Modification of the Ester and Amine Groups : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, hydrazides, or other carbonyl derivatives. hilarispublisher.com Similarly, after the removal of the t-Boc protecting group, the free amine can be acylated with a wide range of substituents beyond the benzoyl group, creating a vast chemical space for drug discovery. chemimpex.com

| Modification Site | Potential Reactions | Objective for Molecular Library |

|---|---|---|

| Phenyl Group | Electrophilic Aromatic Substitution, Cross-Coupling | Modulate binding affinity and specificity. |

| C2-Hydroxyl Group | Etherification, Acylation | Improve pharmacokinetic properties (e.g., solubility). |

| C1-Ethyl Ester | Hydrolysis, Amidation | Introduce new interaction points for biological targets. |

| N-Amine (post-deprotection) | Acylation, Sulfonylation, Alkylation | Explore diverse SAR for novel biological activities. |

Advanced Strategies for Precise Stereochemical Control and Manipulation

Achieving the correct (2R, 3S) stereochemistry is critical. While stereoselective synthesis is one aspect, the ability to manipulate or invert stereocenters in related precursors is another powerful tool. Future research will focus on developing more sophisticated strategies for absolute and relative stereochemical control.

Promising areas of investigation are:

Catalyst-Controlled Diastereoselectivity : In reactions creating the two stereocenters simultaneously, such as asymmetric aminohydroxylation, the choice of the chiral ligand can often favor one diastereomer over others. Research into "matched" and "mismatched" catalyst-substrate pairings can provide deeper mechanistic understanding and allow for the selective synthesis of any of the four possible stereoisomers.

Substrate-Controlled Synthesis : Utilizing chiral auxiliaries attached to the starting material can direct the stereochemical outcome of subsequent reactions. The development of new, easily cleavable chiral auxiliaries that offer higher diastereoselectivity is an ongoing area of interest. rsc.org

Stereoconvergent Synthesis : Developing synthetic routes that can convert a mixture of stereoisomers (e.g., a racemic or diastereomeric mixture) into a single desired product isomer would be highly valuable. This could involve dynamic kinetic resolution processes where an undesired isomer is continuously racemized and converted into the desired one. researchgate.net The study of stereochemistry is fundamental to designing molecules with specific functions and properties. rijournals.com

Integration of Computational Design and Prediction in Synthetic Planning

The integration of computational chemistry and in silico design algorithms is set to revolutionize synthetic planning. researchgate.net For a molecule like this compound, computational tools can accelerate the discovery of novel synthetic routes and predict the outcomes of reactions with greater accuracy.

Future directions in this domain include:

Predictive Stereoselectivity Models : Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions. acs.org This allows for the prediction of which stereoisomer will be favored, guiding the rational design of more selective catalysts and ligands, thereby reducing the need for extensive empirical screening.

Metabolic Engineering and Biosynthesis : Computational tools are being used to design microbial cell factories for producing complex natural products and their precursors. researchgate.netbiorxiv.org Algorithms like OptKnock and OptForce can predict genetic modifications in organisms like Saccharomyces cerevisiae to optimize metabolic pathways towards the synthesis of Taxol precursors. researchgate.netbiorxiv.org This biosynthetic approach could provide a sustainable alternative to traditional chemical synthesis. nih.gov

Reaction Pathway Discovery : Machine learning and AI-driven platforms can analyze vast datasets of chemical reactions to propose entirely new synthetic pathways. These tools can identify non-intuitive connections between commercially available starting materials and the target molecule, potentially uncovering more efficient and economical routes.

Q & A

Q. What are the standard synthetic routes for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester?

The compound is typically synthesized via multi-step protection/deprotection strategies. A common approach involves:

- Grignard addition : Reacting phenylmagnesium bromide (PhMgBr) with a suitable precursor in THF at −78°C to introduce the phenyl group .

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) to protect the amine group .

- Esterification : Ethyl ester formation via transesterification or direct ester coupling, often catalyzed by magnesium methoxide . Purification is typically achieved via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the compound characterized for purity and structural confirmation?

Key analytical methods include:

- 1H/13C NMR : To verify stereochemistry (e.g., (2R,3S) configuration) and functional groups like the Boc-protected amine and ester .

- Chiral HPLC : To confirm enantiomeric excess (>95% optical purity) using columns like Chiralpak AD-H .

- Mass spectrometry : ESI-MS for molecular weight validation (e.g., [M+H]+ at m/z 309.36) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the (2R,3S) isomer?

Microbial reduction using Hansenula or Rhodococcus strains achieves >95% enantiomeric excess. Critical parameters include:

- Substrate engineering : Using 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester as the precursor .

- Biocatalyst screening : Strains like Hansenula polymorpha SC 13865 show superior activity in converting ketones to alcohols .

- Reaction monitoring : TLC or HPLC tracks conversion, ensuring minimal racemization during workup .

Q. How is this compound applied in Taxol side-chain synthesis?

The (2R,3S) isomer serves as a key synthon. Steps involve:

- Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) to expose the free amine .

- Coupling : Reacting the amine with β-lactam intermediates or CoA esters for Taxol A-ring assembly .

- Enzymatic activation : Using acyltransferases (e.g., C-13 phenylpropanoid side chain-CoA acyltransferase) to link the side chain to Taxol’s core .

Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 20% vs. 80%)?

Yield variations arise from:

- Protection efficiency : Incomplete Boc protection (e.g., competing side reactions with hydroxyl groups) reduces yields .

- Workup conditions : Aggressive purification (e.g., high-temperature solvent removal) may degrade intermediates . Mitigation includes optimizing stoichiometry (e.g., excess Boc₂O) and using milder bases (DMAP vs. NaOH) .

Q. What are the stability concerns during storage and handling?

The compound is sensitive to:

- Hydrolysis : Moisture cleaves the ester group; store under inert gas (N₂/Ar) at −20°C .

- Acidic/basic conditions : Avoid TFA or strong bases unless intentional deprotection is required . Stability is monitored via periodic NMR or TLC to detect degradation products (e.g., free isoserine) .

Methodological Insights

Q. How to troubleshoot low enantiomeric excess in microbial reductions?

- Strain optimization : Screen additional microbial libraries (e.g., Candida spp.) for improved stereoselectivity .

- Substrate modulation : Introduce electron-withdrawing groups on the benzoyl moiety to enhance enzyme-substrate affinity .

- Co-solvent systems : Use DMSO (≤10% v/v) to improve substrate solubility without inhibiting microbial activity .

Q. What advanced techniques validate stereochemical integrity in complex mixtures?

- NOESY NMR : Detects spatial proximity between protons (e.g., H-2 and H-3 in the (2R,3S) configuration) .

- X-ray crystallography : Resolves absolute configuration when crystallizable derivatives (e.g., CoA conjugates) are available .

- Enzymatic assays : Use enantioselective hydrolases (e.g., lipases) to differentiate isomers via kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.